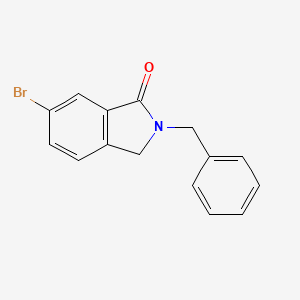
2-Benzyl-6-bromoisoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Benzyl-6-bromoisoindolin-1-one involves the bromination of benzylic compounds using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under reflux conditions . The reaction typically requires a catalytic amount of benzoyl peroxide to initiate the bromination process. After bromination, the resulting polybrominated mixtures are debrominated using diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-6-bromoisoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Diethyl Phosphite and N,N-diisopropylethylamine: Used for debromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound, depending on the nucleophile introduced .
Scientific Research Applications
2-Benzyl-6-bromoisoindolin-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for synthesizing various bioactive molecules with potential therapeutic applications.
Biological Research: It is used in studies to understand the biological activities of isoindolinone derivatives, including their antiviral, anticancer, and anti-inflammatory properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The specific mechanism of action for 2-Benzyl-6-bromoisoindolin-1-one is not well-documented. like other isoindolinone derivatives, it is likely to interact with various molecular targets and pathways in biological systems. These interactions may involve binding to specific receptors or enzymes, leading to the modulation of biological activities .
Comparison with Similar Compounds
Similar Compounds
6-Bromoisoindolin-1-one: A closely related compound with similar structural features but lacking the benzyl group.
Indole Derivatives: Compounds containing the indole nucleus, which share some biological activities with isoindolinone derivatives.
Uniqueness
2-Benzyl-6-bromoisoindolin-1-one is unique due to the presence of both the benzyl and bromo groups, which can influence its reactivity and biological activities. The combination of these functional groups makes it a valuable intermediate for synthesizing a wide range of bioactive molecules .
Properties
IUPAC Name |
2-benzyl-6-bromo-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-13-7-6-12-10-17(15(18)14(12)8-13)9-11-4-2-1-3-5-11/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFXSYIMFMLRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C(=O)N1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Amino-1,3-thiazol-4-yl)methyl]butane-1-sulfonamide](/img/structure/B2941756.png)
![3-(2-FLUOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PROPANAMIDE](/img/structure/B2941761.png)
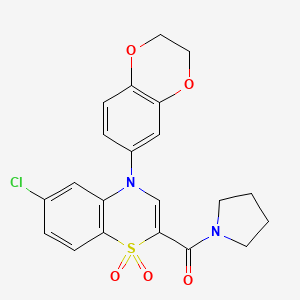
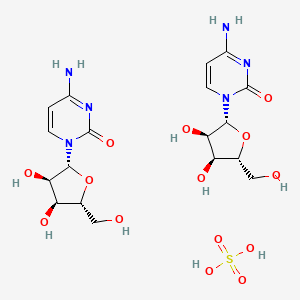

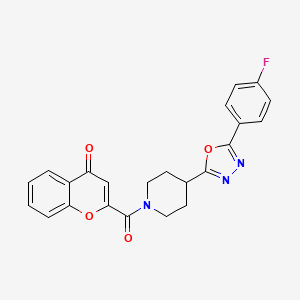
![N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2941768.png)
![4-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B2941770.png)
![5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2941771.png)
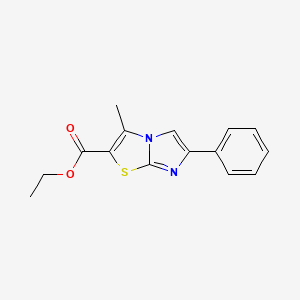
![7-(4-chlorophenyl)-1-methyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941773.png)
![2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2941774.png)
![1,3-dimethyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2941775.png)
